REACTION_CXSMILES
|
C[CH:2]=[CH:3][SiH:4]([Cl:6])[Cl:5].[CH2:7](C(O)CCCCC)C.[CH3:16][SiH:17]([Cl:19])[Cl:18]>[H+].[H+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl>[CH3:7][Si:4]([Cl:6])([Cl:5])[CH2:3][CH2:2][Si:17]([CH3:16])([Cl:19])[Cl:18] |f:3.4.5|
|
Name
|
methylvinyldichlorosilane
|
Quantity
|
42.3 g
|
Type
|
reactant
|
Smiles
|
CC=C[SiH](Cl)Cl
|
Name
|
2
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C(CCCCC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[H+].[H+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
34.5 g
|
Type
|
reactant
|
Smiles
|
C[SiH](Cl)Cl
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the completion of addition
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
DISTILLATION
|
Details
|
the reaction solution was distilled
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C[Si](CC[Si](Cl)(Cl)C)(Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 74.5 g | |
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |